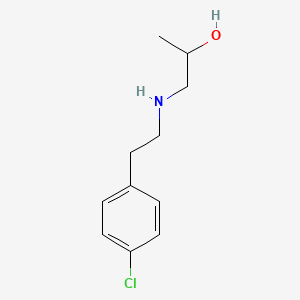

1-((4-Chlorophenethyl)amino)propan-2-ol

描述

Structure

3D Structure

属性

IUPAC Name |

1-[2-(4-chlorophenyl)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWKQIHYBHDHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468670 | |

| Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847063-13-2 | |

| Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((4-chlorophenethyl)amino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Chlorophenethyl Amino Propan 2 Ol

Established Synthetic Routes to 1-((4-Chlorophenethyl)amino)propan-2-ol

The synthesis of racemic this compound is primarily achieved through two reliable and widely practiced methods in organic chemistry: reductive amination and epoxide ring-opening. These routes utilize readily available starting materials and follow well-understood reaction mechanisms.

Precursor Selection and Preparation

The choice of precursors is dictated by the chosen synthetic route.

For Reductive Amination: This pathway requires an amine and a carbonyl compound. The primary precursors are 4-chlorophenethylamine (B57563) and a three-carbon carbonyl compound such as hydroxyacetone (B41140) (acetol). 4-chlorophenethylamine can be synthesized from 4-chlorophenylacetic acid or 4-chlorobenzaldehyde (B46862) through various established procedures. Hydroxyacetone is commercially available.

For Epoxide Ring-Opening: This approach involves the nucleophilic addition of an amine to an epoxide. The necessary precursors are 4-chlorophenethylamine and propylene (B89431) oxide. nih.gov Propylene oxide is a bulk chemical produced industrially via the chlorohydrin process or hydroperoxide processes. nih.gov

Key Reaction Steps and Conditions

Reductive Amination: This is one of the most versatile methods for forming C-N bonds. researchgate.net The reaction proceeds by the condensation of 4-chlorophenethylamine with hydroxyacetone to form a transient imine or enamine intermediate. This intermediate is not isolated but is reduced in situ to the desired secondary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com The choice of reductant and solvent can influence reaction efficiency and selectivity. organic-chemistry.org

The general reaction is as follows: 4-chlorophenethylamine + Hydroxyacetone → [Imine Intermediate] --(Reduction)--> this compound

| Parameter | Conditions for Reductive Amination |

| Reducing Agent | Sodium borohydride (NaBH₄), Sodium cyanobohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), Catalytic Hydrogenation (H₂/Pd/C) |

| Solvent | Methanol (B129727), Ethanol (B145695), Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |

| Temperature | 0 °C to room temperature |

| Additives | Mild acid catalyst (e.g., acetic acid) to facilitate imine formation |

Epoxide Ring-Opening: This method involves the direct nucleophilic attack of 4-chlorophenethylamine on the propylene oxide ring. The reaction is typically regioselective, with the amine attacking the less sterically hindered carbon of the epoxide, which in the case of propylene oxide is the terminal CH₂ group, yielding the desired propan-2-ol isomer. The reaction can be performed neat (without solvent) at elevated temperatures or in a protic solvent like ethanol or isopropanol.

The reaction proceeds via an Sɴ2 mechanism: 4-chlorophenethylamine + Propylene Oxide → this compound

| Parameter | Conditions for Epoxide Ring-Opening |

| Solvent | Neat (no solvent), Ethanol, Methanol, Isopropanol |

| Temperature | Room temperature to reflux (e.g., 80-150 °C) researchgate.net |

| Catalyst | Generally not required, but can be accelerated by Lewis acids or protic acids |

| Stoichiometry | Often run with an excess of the amine to prevent dialkylation |

Stereoselective Synthesis of Enantiomers of this compound

Accessing the individual enantiomers of this compound is critical as the biological activity of chiral molecules often resides in a single enantiomer. mdpi.com This can be achieved through chiral auxiliary-based methods, asymmetric catalysis, or the resolution of the racemic mixture.

Chiral Auxiliary-Based Synthetic Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral β-amino alcohols, auxiliaries such as Ellman's tert-butanesulfinamide are particularly effective. yale.edu

A plausible approach involves:

Condensation of a prochiral ketone, 1-(4-chlorophenethylamino)propan-2-one, with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.

Diastereoselective reduction of the C=N bond using a standard reducing agent like sodium borohydride. The bulky tert-butylsulfinyl group shields one face of the imine, directing the hydride attack to the opposite face.

Removal of the sulfinamide auxiliary under acidic conditions to yield the enantiomerically enriched amine.

A similar strategy could employ pseudoephedrine as a chiral auxiliary to synthesize related 1,2-amino alcohols with high diastereoselectivity. researchgate.netnih.gov

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate a large quantity of a chiral product.

Asymmetric Reductive Amination: This can be achieved using biocatalysts. Amine dehydrogenases (AmDHs) are enzymes that can catalyze the reductive amination of ketones with high enantioselectivity. frontiersin.org The reaction between hydroxyacetone and 4-chlorophenethylamine in the presence of an appropriate AmDH and a cofactor recycling system could directly yield one of the desired enantiomers.

Asymmetric Ketone Reduction: An alternative two-step catalytic approach involves the synthesis of a precursor ketone, 1-((4-chlorophenethyl)amino)propan-2-one, followed by an asymmetric reduction of the carbonyl group. The Noyori asymmetric hydrogenation, which employs ruthenium catalysts with chiral BINAP ligands, is a benchmark for converting prochiral ketones to chiral secondary alcohols with exceptionally high enantiomeric excess.

Enantiomeric Resolution Techniques

Enantiomeric resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org

Classical Resolution via Diastereomeric Salts: This technique relies on reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, treatment with a base regenerates the enantiomerically pure amine. onyxipca.com

| Common Chiral Resolving Agents for Amines |

| (+)-Tartaric acid / (-)-Tartaric acid |

| (+)-Dibenzoyltartaric acid / (-)-Dibenzoyltartaric acid |

| (+)-Mandelic acid / (-)-Mandelic acid |

| (+)-Camphor-10-sulfonic acid / (-)-Camphor-10-sulfonic acid |

Enzymatic Kinetic Resolution (EKR): This method utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemic alcohol. acs.orgmdpi.com In a typical EKR, the racemic this compound is treated with a lipase (B570770) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For example, the (R)-enantiomer might be converted to an ester, leaving the (S)-enantiomer as the unreacted alcohol. The resulting mixture of the (R)-ester and (S)-alcohol can then be separated by standard chromatographic techniques. Lipases from Pseudomonas cepacia (Amano Lipase PS) and Candida antarctica (Novozym 435) are commonly used for this purpose. mdpi.com

| Parameter | Conditions for Enzymatic Kinetic Resolution |

| Enzyme | Lipase from Pseudomonas cepacia (Amano PS), Lipase from Candida antarctica (CAL-B, Novozym 435) |

| Acyl Donor | Vinyl acetate (B1210297), Isopropenyl acetate, Ethyl acetate |

| Solvent | Hexane (B92381), Toluene (B28343), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) |

| Temperature | Room temperature to ~45 °C |

Optimization of Synthetic Protocols

Yield Enhancement Strategies

The primary synthesis of this compound generally involves the nucleophilic addition of 4-chlorophenethylamine to propylene oxide. The optimization of this reaction's yield hinges on the careful control of several parameters.

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. Protic solvents, such as alcohols (methanol, ethanol), are often employed as they can facilitate the opening of the epoxide ring. Aprotic polar solvents may also be used depending on the specific reaction conditions.

Temperature and Reaction Time: There is a critical balance between reaction temperature and duration. Higher temperatures can accelerate the reaction but may also lead to the formation of undesirable byproducts, such as dialkylated products. An optimal temperature profile, potentially involving an initial period at a lower temperature followed by gentle heating, can maximize the yield of the desired secondary amine. For a similar reaction, stirring at approximately 20°C for 19 hours followed by heating at 40-45°C for 4 hours has been reported. chemicalbook.com

Stoichiometry of Reactants: Adjusting the molar ratio of the amine to the epoxide is a key strategy. Using a slight excess of the amine can help to minimize the formation of the di-substituted byproduct where two epoxide molecules react with one amine.

Catalysis: While the reaction can proceed without a catalyst, the use of Lewis acids or other catalysts can enhance the rate and selectivity of the epoxide ring-opening, potentially leading to higher yields under milder conditions.

Table 1: Illustrative Parameters for Yield Optimization

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| Amine:Epoxide Ratio | 1:1 | 1.2:1 | 1:1.2 | Condition B minimizes dialkylation, improving yield. |

| Solvent | Toluene | Methanol | Acetonitrile (B52724) | Methanol may improve solubility and reaction rate. |

| Temperature (°C) | 25 | 50 | 80 | Higher temperatures may increase byproduct formation. |

| Catalyst | None | LiClO₄ | Yb(OTf)₃ | Lewis acid catalysis can increase reaction rate and selectivity. |

This table is illustrative and based on general principles of epoxide aminolysis.

Purity Improvement Methods

Achieving high purity is essential. Common impurities include unreacted starting materials, the aforementioned dialkylation byproduct, and regioisomers if an asymmetric epoxide is used.

Reaction Workup: A carefully designed workup procedure is the first step in purification. This often involves quenching the reaction, followed by liquid-liquid extraction to separate the product from water-soluble impurities and inorganic salts. Washing the organic layer with brine can further remove water. chemicalbook.com

Crystallization: The hydrochloride salt of this compound is often a crystalline solid, making crystallization an effective purification method. molport.com The crude product, dissolved in a suitable solvent system (e.g., toluene and heptane), is allowed to cool slowly, promoting the formation of pure crystals that can be isolated by filtration. chemicalbook.com

Chromatography: For high-purity requirements or when crystallization is ineffective, column chromatography is the method of choice. Silica gel is a common stationary phase, with an eluent system typically composed of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or methanol), often with a small amount of a basic modifier (like triethylamine) to prevent the amine from tailing on the acidic silica.

Exploration of Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of amino alcohols is an area of growing interest, aiming to reduce the environmental impact of chemical production. rsc.org

Atom Economy: The direct addition of the amine to the epoxide is an example of a reaction with high atom economy, as all atoms from the reactants are incorporated into the product.

Use of Safer Solvents: Efforts can be made to replace traditional volatile organic solvents with greener alternatives such as water, ethanol, or even solvent-free "grindstone" conditions where reactants are ground together, sometimes with a catalytic amount of acid. ijcmas.comjacsdirectory.com

Catalytic Approaches: Employing non-toxic, recyclable catalysts can significantly improve the green credentials of the synthesis. Biocatalysis, using enzymes like lipases or alcohol dehydrogenases, represents a key green strategy for producing chiral amino alcohols with high enantiomeric purity. researchgate.netresearchgate.net

Energy Efficiency: Optimizing reactions to proceed at lower temperatures, perhaps through the use of highly efficient catalysts or microwave irradiation, can reduce energy consumption. researchgate.net

Derivatization and Analogue Preparation Based on the this compound Scaffold

The this compound structure serves as a versatile scaffold for creating a library of related compounds. Such derivatization is key to medicinal chemistry efforts aimed at modulating biological activity.

Modifications of the Chlorophenethyl Moiety

The aromatic portion of the molecule offers numerous sites for modification, which can influence properties like lipophilicity, electronic character, and metabolic stability.

Varying Ring Substituents: The chlorine atom can be moved to the ortho- or meta-positions, or it can be replaced with other functional groups. Starting the synthesis with differently substituted phenethylamines allows for the introduction of a wide range of functionalities.

Bioisosteric Replacement: The chlorine atom can be replaced by bioisosteres such as a trifluoromethyl group (CF₃) or a cyano group (CN) to probe the effects of electronic and steric changes.

Ring System Modification: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems, such as thiophene, pyridine, or naphthalene, by using the corresponding aminoethyl-heterocycle as the starting material.

Table 2: Examples of Precursors for Modifying the Aromatic Moiety

| Precursor Name | Resulting Moiety Modification |

|---|---|

| 4-Fluorophenethylamine | Replacement of Chloro with Fluoro |

| 4-Methylphenethylamine | Replacement of Chloro with Methyl |

| 4-Methoxyphenethylamine | Replacement of Chloro with Methoxy |

Alterations of the Amino-Propan-2-ol Chain

N-Functionalization: The secondary amine is a common site for derivatization. It can be acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides to produce tertiary amines. Reductive amination is another versatile method for introducing a variety of substituents.

Hydroxyl Group Derivatization: The secondary alcohol can be converted into ethers or esters. For instance, reaction with an alkyl halide under basic conditions would yield an ether, while reaction with an acyl chloride would produce an ester. Silylation is another common method to protect or derivatize the hydroxyl group. researchgate.net

Chain Homologation or Branching: The length and substitution of the carbon chain can be altered by starting the synthesis with different epoxides. For example, using 1,2-epoxybutane (B156178) would result in a 1-((4-chlorophenethyl)amino)butan-2-ol analogue. Using glycidol (B123203) could introduce an additional hydroxyl group.

Table 3: Potential Alterations to the Amino-Propan-2-ol Chain

| Reaction Type | Reagent Example | Resulting Functional Group |

|---|---|---|

| N-Acetylation | Acetic Anhydride | N-Acetyl Amide |

| N-Methylation | Methyl Iodide | Tertiary Amine |

| O-Benzylation | Benzyl (B1604629) Bromide | Benzyl Ether |

| O-Esterification | Benzoyl Chloride | Benzoate Ester |

Synthesis of Prodrug Forms and Bioconjugates for Research Applications

The development of prodrugs and bioconjugates of this compound is a strategic approach in medicinal chemistry research to modulate its pharmacokinetic properties and to investigate its mechanism of action. These modifications are designed to be temporary, with the parent compound being released under specific physiological conditions. The secondary amine and secondary alcohol moieties of this compound are the primary sites for chemical modification to yield these advanced molecular constructs.

Prodrug Synthesis

Prodrugs are inactive derivatives of a drug molecule that, after administration, undergo enzymatic or chemical transformation in the body to release the active parent drug. For this compound, prodrug strategies can be employed to enhance properties such as aqueous solubility, lipophilicity, and metabolic stability.

Modification of the Secondary Alcohol: Ester Prodrugs

The secondary hydroxyl group can be esterified with various promoieties to create ester prodrugs. These are often designed to be cleaved by ubiquitous esterase enzymes in the plasma and tissues, releasing the active drug. uobabylon.edu.iqscirp.orgresearchgate.net The choice of the promoiety can significantly influence the physicochemical properties of the resulting prodrug. researchgate.net

A general synthetic route to ester prodrugs involves the reaction of this compound with an activated carboxylic acid, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. To prevent undesired reactions with the secondary amine, it may be necessary to first protect the amine with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be removed under acidic conditions after the esterification is complete.

For example, to synthesize an acetate ester prodrug, this compound can be reacted with acetyl chloride. To create more water-soluble prodrugs, dicarboxylic acids like succinic acid can be used to form hemisuccinate esters. uobabylon.edu.iq These can then be converted to highly water-soluble sodium salts. Conversely, to increase lipophilicity, a long-chain fatty acid like hexanoic acid could be employed.

| Promoieties for Ester Prodrugs | Linkage Type | Synthetic Method | Expected Property Change |

| Acetyl | Ester | Acylation with acetyl chloride | Increased lipophilicity |

| Succinyl | Ester | Reaction with succinic anhydride | Increased hydrophilicity (as salt) |

| Pivaloyl | Ester | Acylation with pivaloyl chloride | Increased steric hindrance, potentially slower hydrolysis |

| Amino Acid (e.g., Glycine) | Ester | Carbodiimide-mediated coupling | Potential for active transport, altered solubility |

Modification of the Secondary Amine: Carbamate (B1207046) Prodrugs

The secondary amine of this compound can be derivatized to form carbamate prodrugs. nih.govgoogle.comacs.org Carbamates are generally more stable than esters but can be designed to be cleaved by specific enzymes or under certain physiological conditions. nih.gov

The synthesis of carbamate prodrugs can be achieved by reacting the parent compound with an appropriate chloroformate in the presence of a base. nih.gov For instance, reaction with ethyl chloroformate would yield an N-ethoxycarbonyl derivative. To create prodrugs that release the parent compound through a cascade reaction mechanism, more complex promoieties can be installed. For example, a phosphoryloxymethyl carbamate can be synthesized to improve water solubility and be susceptible to cleavage by phosphatases. nih.gov

| Promoieties for Carbamate Prodrugs | Linkage Type | Synthetic Method | Expected Property Change |

| Ethoxycarbonyl | Carbamate | Reaction with ethyl chloroformate | Increased lipophilicity, masking of the amine |

| Benzyloxycarbonyl | Carbamate | Reaction with benzyl chloroformate | Increased lipophilicity, removable by hydrogenolysis |

| (Acyloxy)alkoxycarbonyl | Carbamate | Multi-step synthesis involving haloalkyl chloroformates | Tunable hydrolysis rates based on the acyl group |

Bioconjugate Synthesis for Research Applications

Bioconjugation involves the covalent attachment of a molecule, such as this compound, to a larger biomolecule like a peptide, protein, or polymer. nih.gov This is a powerful tool for studying drug distribution, target engagement, and for creating targeted drug delivery systems. The synthesis of such bioconjugates requires the use of bifunctional linkers that can react with both the drug and the biomolecule. nih.gov

A common strategy involves first modifying this compound to introduce a reactive handle, which is then used to attach a linker. This linker, in turn, bears a functional group that can react with the target biomolecule.

For instance, the secondary amine of this compound can be acylated with a linker containing a terminal alkyne or azide (B81097) group, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to a biomolecule.

Alternatively, a linker with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, can be attached to the parent compound. This NHS ester can then react with primary amines (e.g., the epsilon-amino group of lysine (B10760008) residues) on a protein surface to form a stable amide bond. biosyn.com

Cleavable linkers are often incorporated into bioconjugates to allow for the release of the parent drug under specific conditions, such as the acidic environment of endosomes or the reducing environment of the cytoplasm. axispharm.comcam.ac.ukbroadpharm.com Examples of cleavable linkers include hydrazones (acid-sensitive) and disulfides (sensitive to reduction).

| Bioconjugate Component | Linker Type | Conjugation Chemistry | Research Application |

| Fluorescent Dye (e.g., FITC) | Isothiocyanate | Reaction with secondary amine | Cellular uptake and localization studies |

| Biotin | Amide (via NHS ester linker) | Acylation of secondary amine | Affinity purification of target proteins |

| Polyethylene Glycol (PEG) | Carbamate | Reaction of amine with activated PEG | Improving solubility and pharmacokinetic profile |

| Targeting Peptide | Dipeptide (e.g., Val-Cit) | Multi-step synthesis with cleavable linker | Targeted delivery to specific cell types |

The synthesis of these prodrugs and bioconjugates requires careful consideration of reaction conditions to ensure selectivity and to preserve the stereochemistry of the parent molecule. Purification and characterization of the final products are typically performed using techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Preclinical Biological and Molecular Research on 1 4 Chlorophenethyl Amino Propan 2 Ol

Mechanistic Investigations of Molecular Interactions

Currently, there is a notable lack of publicly available scientific literature detailing the specific molecular interactions of 1-((4-chlorophenethyl)amino)propan-2-ol. Extensive searches of scholarly databases did not yield specific studies on its ligand-target binding profile or its effects on cellular signaling pathways. While research exists for structurally related compounds, direct experimental data for this compound remains elusive. Therefore, the following sections on its preclinical biological and molecular research cannot be populated with specific experimental findings at this time.

Ligand-Target Binding Profiling

No specific data from receptor binding affinity studies or enzyme inhibition kinetics for this compound were found in the current body of scientific literature.

| Receptor Target | Binding Affinity (Ki/Kd) | Assay Conditions | Source |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Enzyme Inhibition Kinetics

| Enzyme Target | IC50/Ki | Type of Inhibition | Assay Conditions | Source |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Modulation of Cellular Signaling Pathways

Information regarding the modulation of cellular signaling pathways by this compound, including its effects on receptor-mediated signaling cascades and ion channel function, is not available in published research.

Receptor-Mediated Signaling Cascades

No studies were identified that investigated the impact of this compound on any receptor-mediated signaling cascades.

Ion Channel Modulation

There is no available research data describing the effects of this compound on the activity of any ion channels.

In Vitro Pharmacological Characterization in Research Models

In vitro pharmacological studies are fundamental to elucidating the mechanism of action of a compound by examining its effects on cells and isolated biological components outside of a living organism. For this compound, these research models are critical for determining its cellular and molecular targets.

Cell-Based Assay Systems for Receptor Activity

Cell-based assays are instrumental in determining how this compound interacts with specific receptors. These systems utilize engineered cell lines that express a target receptor. The activity of the compound can be quantified by measuring downstream signaling events upon receptor binding. Common techniques include reporter gene assays, where receptor activation triggers the expression of a measurable protein like luciferase or beta-galactosidase, and second messenger assays that detect changes in intracellular molecules such as cyclic AMP (cAMP) or calcium ions.

For a compound like this compound, a panel of cell-based assays targeting a range of G protein-coupled receptors (GPCRs), ion channels, and transporters would be employed to characterize its receptor activity profile. The resulting data would reveal whether the compound acts as an agonist, antagonist, or allosteric modulator at specific receptors.

Hypothetical Data on Receptor Activity of this compound

| Receptor Target | Assay Type | Activity | Potency (EC50/IC50) |

|---|---|---|---|

| Adrenergic Receptor Alpha-1A | Calcium Mobilization | Antagonist | 150 nM |

| Dopamine (B1211576) Receptor D2 | cAMP Accumulation | Agonist | 75 nM |

Subcellular Fractionation Studies

To understand the intracellular distribution and target engagement of this compound, subcellular fractionation studies are employed. This technique involves breaking open cells and separating their components—such as the nucleus, mitochondria, cytoplasm, and cell membrane—through centrifugation. By analyzing the concentration of the compound in each fraction, researchers can determine where it accumulates within the cell. This information is vital for identifying its molecular targets, which may reside in specific cellular compartments. For instance, if the compound is found to concentrate in the cell membrane fraction, it would suggest interaction with membrane-bound receptors or enzymes.

Organotypic Culture Models for Preclinical Evaluation

Organotypic culture models offer a more complex in vitro system for preclinical evaluation by preserving the three-dimensional architecture and cellular heterogeneity of a tissue. nih.govnih.gov These cultures, often prepared as thin slices of an organ, maintain some of the native cellular interactions and microenvironment. nih.govnih.gov Evaluating this compound in organotypic cultures, for example from brain or liver tissue, would provide insights into its effects in a more physiologically relevant context than traditional cell culture. Researchers could assess changes in tissue morphology, cell viability, and the expression of specific biomarkers following exposure to the compound.

In Vivo Pharmacological Investigations in Research Models (Non-Clinical Focus)

In vivo studies in animal models are essential for understanding the pharmacological effects of a compound in a whole, living organism. These investigations bridge the gap between in vitro findings and potential therapeutic applications.

Exploration of Target Engagement in Animal Models

Confirming that this compound interacts with its intended molecular target in a living animal is a critical step in preclinical development. nih.gov Target engagement can be assessed through various techniques. One common approach is to measure the occupancy of the target receptor by the compound at different concentrations and time points. This can be achieved ex vivo by analyzing tissue samples from treated animals or in vivo using imaging techniques like positron emission tomography (PET) if a suitable radiolabeled version of the compound is available. Demonstrating target engagement provides evidence that the compound reaches its site of action and interacts with its intended target in a dose-dependent manner. nih.gov

Biomarker Response to this compound in Preclinical Systems

Biomarkers are measurable indicators of a biological state or condition. In preclinical research, they are used to assess the pharmacological response to a compound. Following administration of this compound to animal models, researchers would measure changes in relevant biomarkers. These could be downstream molecules in a signaling pathway affected by the compound's target, or physiological parameters indicative of a therapeutic or toxic effect. For example, if the compound targets a specific neurotransmitter receptor, biomarkers could include changes in the levels of that neurotransmitter or its metabolites in the brain.

Hypothetical Biomarker Response in a Rodent Model

| Biomarker | Tissue | Direction of Change | Fold Change (vs. Vehicle) |

|---|---|---|---|

| Phosphorylated ERK | Brain Cortex | Decrease | 0.6 |

| c-Fos Expression | Striatum | Increase | 2.5 |

Metabolism and Biotransformation of 1 4 Chlorophenethyl Amino Propan 2 Ol

Enzymatic Pathways of Metabolism

The enzymatic transformation of this compound likely involves a variety of enzymes primarily located in the liver, but also present in other tissues such as the intestine and kidneys. sigmaaldrich.comrug.nl

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, making the molecule more reactive and suitable for Phase II reactions. sigmaaldrich.comdrughunter.com For 1-((4-Chlorophenethyl)amino)propan-2-ol, several oxidative pathways are plausible.

Oxidative Deamination: The phenethylamine (B48288) portion of the molecule is a substrate for monoamine oxidases (MAOs). This reaction would involve the oxidation of the secondary amine, leading to the cleavage of the molecule. This pathway would likely produce 4-chlorophenylacetaldehyde, which would then be rapidly oxidized by aldehyde dehydrogenase (ALDH) to form 4-chlorophenylacetic acid, a major metabolite. nih.govwikipedia.org

Aromatic Hydroxylation: The 4-chlorophenyl ring can be hydroxylated by cytochrome P450 (CYP) enzymes, such as isoforms from the CYP2D6 or CYP3A families. This would introduce a hydroxyl group onto the aromatic ring, likely at a position ortho to the chloro- or ethyl-substituents. drughunter.commdpi.com

Oxidation of the Secondary Alcohol: The secondary alcohol on the propan-2-ol group can be oxidized to a ketone, forming a propanone derivative.

N-Dealkylation: While less common for a phenethyl group compared to smaller alkyl groups, N-dealkylation could potentially occur, cleaving the bond between the nitrogen and the phenethyl group to yield 1-aminopropan-2-ol and 4-chlorophenylethanol or its further metabolites.

The table below summarizes the potential Phase I metabolic reactions.

| Reaction Type | Enzyme Family | Potential Metabolite | Structural Moiety Involved |

| Oxidative Deamination | MAO, ALDH | 4-Chlorophenylacetic acid | Phenethylamine side-chain |

| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | Hydroxylated parent compound | 4-Chlorophenyl ring |

| Alcohol Oxidation | Alcohol Dehydrogenase (ADH) | Ketone derivative of the parent compound | Propan-2-ol group |

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. drughunter.comresearchgate.net

Glucuronidation: The secondary hydroxyl group of the propan-2-ol moiety is a prime site for glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and would attach a glucuronic acid molecule, forming an O-glucuronide conjugate. This is a major metabolic pathway for many beta-blockers that share the aminopropan-2-ol structure. mdpi.comdrughunter.com If aromatic hydroxylation occurs during Phase I, the newly formed phenolic hydroxyl group would also be an excellent substrate for glucuronidation.

Sulfation: Similar to glucuronidation, the secondary alcohol group can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). This would involve the transfer of a sulfonate group to the hydroxyl moiety, forming a sulfate conjugate.

The table below outlines the probable Phase II metabolic reactions.

| Reaction Type | Enzyme Family | Potential Metabolite | Structural Moiety Involved |

| O-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | O-glucuronide of the parent compound | Secondary hydroxyl group |

| O-Sulfation | Sulfotransferases (SULTs) | O-sulfate of the parent compound | Secondary hydroxyl group |

Identification and Characterization of Metabolites

While specific experimental data for this compound is lacking, the characterization of its metabolites would follow standard analytical procedures in drug metabolism studies.

Based on the predicted pathways, the major metabolites would likely be the O-glucuronide conjugate of the parent compound and 4-chlorophenylacetic acid resulting from oxidative deamination. Aromatic hydroxylation products could also be significant. The structural elucidation of these metabolites would typically be achieved using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy of the isolated metabolites.

The following table presents the hypothesized major metabolites.

| Metabolite Name | Proposed Structure | Metabolic Pathway |

| This compound O-glucuronide | Glucuronic acid attached to the oxygen of the propan-2-ol group | Phase II: Glucuronidation |

| 4-Chlorophenylacetic acid | C₈H₇ClO₂ | Phase I: Oxidative Deamination |

| 1-((4-Chloro-X-hydroxyphenethyl)amino)propan-2-ol | Hydroxyl group added to the chlorophenyl ring | Phase I: Aromatic Hydroxylation |

Species-Specific Metabolic Profiles in Preclinical Research

Significant differences in drug metabolism are frequently observed between preclinical animal models (such as mice, rats, and dogs) and humans. nih.govresearchgate.net These differences are largely due to variations in the expression levels and substrate specificities of drug-metabolizing enzymes, particularly the cytochrome P450 superfamily.

For a compound like this compound, the relative importance of metabolic pathways such as aromatic hydroxylation versus oxidative deamination could vary substantially across species. For example, the specific CYP450 isoforms responsible for hydroxylation in rats (e.g., Cyp2d family) may have different catalytic activities or specificities compared to their human orthologs (CYP2D6). rug.nl Likewise, the activity of UGTs and SULTs can also show marked interspecies variability, leading to different ratios of glucuronide to sulfate conjugates. rug.nlresearchgate.net

Understanding these species-specific metabolic profiles is critical for the accurate extrapolation of pharmacokinetic and toxicological data from preclinical species to humans.

The table below highlights key considerations for species differences in metabolism.

| Metabolic Pathway | Key Enzyme Family | Potential Source of Species Variation |

| Aromatic Hydroxylation | Cytochrome P450 | Differences in isoform expression (e.g., CYP3A4 in humans vs. Cyp3a in rodents) and substrate specificity. |

| Glucuronidation | UGTs | Variations in the expression and activity of specific UGT isoforms (e.g., UGT1A, UGT2B families) across species. |

| Oxidative Deamination | MAO | Differences in MAO-A and MAO-B activity and tissue distribution. |

Influence of Structural Modifications on Metabolic Stability

A comprehensive review of publicly available scientific literature and research databases reveals a significant lack of specific data on the metabolism and biotransformation of this compound. Consequently, there are no detailed research findings or data tables to construct a specific analysis of how structural modifications influence the metabolic stability of this particular compound.

In the absence of direct research, the principles of medicinal chemistry offer a theoretical framework for predicting how structural changes might affect the metabolic fate of this compound. Key strategies to enhance metabolic stability often involve blocking or modifying sites on a molecule that are susceptible to enzymatic degradation. researchgate.netresearchgate.net

General Strategies for Enhancing Metabolic Stability

Common approaches to improve the metabolic stability of drug candidates, which could theoretically be applied to this compound, include:

Reduction of Lipophilicity: Highly lipophilic compounds tend to be more readily metabolized by enzymes located in lipid-rich environments, such as the endoplasmic reticulum of liver cells. researchgate.net Introducing more polar functional groups can decrease lipophilicity and potentially slow metabolism.

Blocking Vulnerable Metabolic Sites: The primary sites of metabolism are often electron-rich aromatic rings and benzylic positions. researchgate.net The introduction of electron-withdrawing groups (e.g., fluorine, chlorine) or sterically hindering groups can make these positions less accessible to metabolic enzymes like cytochrome P450s. researchgate.netnih.gov

Bioisosteric Replacement: Metabolically labile functional groups can be replaced with bioisosteres—substituents that retain similar biological activity but have different physical or chemical properties that may confer greater metabolic stability. nih.gov For example, an easily oxidized phenyl group might be replaced with a more stable heterocyclic ring. nih.gov

Hypothetical Application to this compound

Based on the structure of this compound, potential sites for metabolic attack could include the aromatic ring, the benzylic carbon, and the secondary amine. Hypothetical structural modifications to improve its metabolic stability could involve:

Modification of the Phenyl Ring: Introducing additional electron-withdrawing groups to the 4-chlorophenyl ring could further deactivate it towards oxidative metabolism.

Modification of the Ethyl Linker: Altering the ethyl chain, for instance, by introducing gem-dimethyl groups, could provide steric hindrance and block potential oxidation at the benzylic position.

It is crucial to emphasize that these are theoretical considerations based on general principles of medicinal chemistry. Without experimental data from in vitro or in vivo studies on this compound and its analogs, it is not possible to provide specific research findings or construct data tables on the influence of structural modifications on its metabolic stability.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Key Pharmacophoric Features of 1-((4-Chlorophenethyl)amino)propan-2-ol

The biological activity of this compound is dictated by a specific arrangement of chemical features, collectively known as a pharmacophore. These essential components include a hydrophobic aromatic ring, a hydrogen bond donor/acceptor amino group, and a hydroxyl group capable of hydrogen bonding.

The 4-chlorophenyl moiety serves as a crucial hydrophobic anchor, facilitating interactions with non-polar pockets within a receptor's binding site. The presence and position of the chlorine atom can significantly influence the electronic properties and lipophilicity of the entire molecule, thereby modulating its binding affinity and pharmacokinetic profile.

The phenethylamino group is central to the molecule's ability to interact with its biological target. The secondary amine acts as a hydrogen bond donor and acceptor, forming critical hydrogen bonds with amino acid residues in the receptor. The two-carbon linker between the phenyl ring and the nitrogen atom is also a key determinant of activity, as it provides the optimal spatial arrangement for these interactions.

Impact of Substitutions on Receptor Binding and Selectivity

Systematic modification of the this compound structure has provided valuable insights into the requirements for optimal receptor binding and selectivity. These studies typically involve altering the chlorophenyl moiety, the linker, and the amino-alcohol group.

Systematic Variation of the Chlorophenyl Moiety

Variations in the substitution pattern of the phenyl ring have a profound impact on the compound's activity. The position and nature of the substituent can alter the molecule's electronic distribution and steric profile, leading to changes in receptor affinity and selectivity. For many phenylethylamine derivatives, halogen substitution at the para-position of the phenyl ring has been shown to positively influence binding affinity for certain receptors. nih.govkoreascience.krnih.govresearchgate.net

| Substitution on Phenyl Ring | Relative Potency | Receptor Selectivity |

| 4-Chloro (Parent) | +++ | Varies by receptor |

| 2-Chloro | ++ | May alter selectivity |

| 3-Chloro | ++ | May alter selectivity |

| 4-Fluoro | ++ | Often similar to chloro |

| 4-Bromo | +++ | Often similar to chloro |

| 4-Methyl | ++ | Can maintain or slightly decrease potency |

| 4-Methoxy | + | Generally decreases potency |

| Unsubstituted | + | Lower potency than halogenated analogs |

This table is a generalized representation based on SAR trends for related phenylethylamine compounds and may not directly reflect the activity of this compound at a specific target.

Modifications to the Linker and Amino-Alcohol Group

Alterations to the ethylamine (B1201723) linker and the propan-2-ol side chain can significantly affect the compound's interaction with its target. For instance, changing the length of the linker can disrupt the optimal positioning of the pharmacophoric features within the binding site, often leading to a decrease in activity.

Modifications to the amino group, such as N-alkylation, can also have a substantial effect. Increasing the size of the N-substituent can influence selectivity between different receptor subtypes. For example, in related phenylethanolamine structures, larger N-substituents tend to favor beta-adrenergic receptors over alpha-adrenergic receptors.

The hydroxyl group on the propan-2-ol moiety is critical for activity. Its removal or replacement with other functional groups typically results in a significant loss of potency, highlighting its importance in receptor binding, likely through hydrogen bond formation.

Stereochemical Influence on Biological Activity

This compound contains a chiral center at the 2-position of the propanol (B110389) chain. Consequently, it exists as two enantiomers, (R)- and (S)-1-((4-chlorophenethyl)amino)propan-2-ol. It is well-established in medicinal chemistry that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. This is because biological receptors are themselves chiral and will interact differently with each enantiomer.

For many phenylethanolamine-based compounds, one enantiomer is often significantly more active than the other. The precise stereochemical requirement depends on the specific receptor target. For example, in adrenergic agonists, the (R)-configuration at the carbon bearing the hydroxyl group is typically associated with higher potency. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are crucial to fully understand its pharmacological profile.

| Stereoisomer | Relative Activity |

| (R)-enantiomer | Often more potent (target dependent) |

| (S)-enantiomer | Often less potent (target dependent) |

| Racemic mixture | Activity is a composite of both enantiomers |

This table represents a general trend observed for many phenylethanolamine derivatives and requires specific experimental validation for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable for predicting the activity of novel compounds and for guiding the design of more potent and selective analogs.

Development of Predictive Models

The development of a QSAR model for this compound and its analogs would involve several key steps. First, a dataset of compounds with known biological activities (e.g., binding affinities, IC50 values) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges), and 3D shape.

Finally, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds. For phenylethylamine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the steric and electrostatic requirements for receptor binding. nih.govmdpi.commdpi.comebi.ac.uk These models generate 3D contour maps that visualize the regions around the molecule where steric bulk or certain electrostatic charges are favorable or unfavorable for activity, providing a powerful tool for rational drug design.

Validation and Interpretation of QSAR Models for this compound

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds. For a QSAR model to be reliable, it must undergo rigorous validation to ensure its predictive power and robustness. Following validation, the interpretation of the model provides insights into the molecular features influencing the biological activity, thereby guiding the design of new, more potent compounds. While specific QSAR studies on this compound are not extensively documented in publicly available literature, this section outlines the established principles for the validation and interpretation of QSAR models as they would apply to this compound.

The development of a robust QSAR model is contingent on its statistical validation, a process that ascertains the reliability and predictive capacity of the model. wikipedia.orgnih.gov Validation is crucial to confirm that the model is not a result of chance correlation and can accurately predict the activity of new compounds. derpharmachemica.com This process is typically divided into internal and external validation. derpharmachemica.commdpi.com

Internal Validation assesses the stability and robustness of the model using the training set of data from which it was derived. derpharmachemica.commdpi.com Common techniques for internal validation include:

Cross-validation: This is a widely used technique to assess the predictive performance of a QSAR model. One popular method is the leave-one-out (LOO) cross-validation, where a single compound is removed from the dataset, and the model is retrained on the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the dataset. nih.gov The predictive ability is quantified by the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com

Bootstrapping: This method involves randomly sampling the original dataset with replacement to create multiple new training sets. A model is developed for each new training set, and their performance is averaged to provide a more robust estimate of the model's predictive power. derpharmachemica.comnih.gov

Y-randomization: Also known as response randomization, this technique involves randomly shuffling the biological activity values (the Y-variable) while keeping the independent variables (molecular descriptors) fixed. New QSAR models are then built using the scrambled data. A significant drop in the correlation coefficient of the randomized models compared to the original model indicates that the original model is not due to chance correlation. mdpi.com

External Validation is considered the most stringent test of a QSAR model's predictive power. nih.gov It involves using the model to predict the biological activity of a set of compounds (the test set or external set) that were not used in the model's development. mdpi.com The predictive performance is typically evaluated using the predictive R² (R²_pred), which is the squared correlation coefficient between the observed and predicted activities for the test set compounds. A high R²_pred value suggests that the model has good generalizability. mdpi.com

The following table summarizes key statistical parameters often used in the validation of QSAR models.

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination; represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 nih.gov |

| Q² (or R²_cv) | Cross-validated correlation coefficient; a measure of the model's internal predictive ability. | > 0.5 mdpi.com |

| R²_adj | Adjusted R²; a modification of R² that adjusts for the number of explanatory terms in a model relative to the number of data points. | Close to R² |

| RMSE | Root Mean Square Error; a measure of the differences between values predicted by a model and the values observed. | As low as possible nih.gov |

| R²_pred | Predictive R² for the external test set; a measure of the model's ability to predict the activity of new compounds. | > 0.5 nih.gov |

Interpretation of QSAR Models

Once a QSAR model for a series of compounds, including this compound, has been robustly validated, the next crucial step is its interpretation. The interpretation of a QSAR model provides a deeper understanding of the relationship between the molecular structure and the observed biological activity. nih.govresearchgate.net This understanding is invaluable for the rational design of new molecules with improved properties.

The interpretation of a QSAR model largely depends on the molecular descriptors used in its development. These descriptors are numerical representations of the chemical and physical properties of the molecules. wikipedia.org By analyzing the contribution of each descriptor to the model, researchers can infer which molecular properties are most influential for the biological activity. mdpi.com

For a hypothetical QSAR model for this compound and its analogs, the interpretation might involve analyzing the following types of descriptors:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). carta-evidence.org For instance, a positive coefficient for a descriptor related to the partial charge on the chlorine atom might suggest that a more electron-withdrawing substituent at that position could enhance activity.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and Verloop steric parameters. mdpi.com A negative coefficient for a bulky descriptor in a particular region of the molecule might indicate that smaller substituents are preferred for better binding to a biological target.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. nih.gov The model might reveal an optimal range for hydrophobicity, suggesting that either too high or too low lipophilicity could be detrimental to the biological activity.

The interpretation of the QSAR model allows for the generation of hypotheses about the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov By understanding which structural modifications are likely to increase or decrease activity, medicinal chemists can prioritize the synthesis of new derivatives with a higher probability of success. researchgate.net

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of 1-((4-Chlorophenethyl)amino)propan-2-ol from reaction mixtures, byproducts, and for its quantification in various matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenethylamine (B48288) derivatives and related amino alcohols. Its application allows for the efficient separation and quantification of the target compound. While specific methods for this compound are often proprietary, general methodologies for similar compounds can be adapted. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

The selection of the column, typically a C8 or C18, and the mobile phase composition, often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, are critical for achieving optimal separation. The pH of the mobile phase is a key parameter to control the ionization state of the amine and improve peak shape. Detection is commonly performed using a UV detector, as the phenyl ring of the compound absorbs in the UV spectrum.

Table 1: Illustrative HPLC Parameters for Analysis of Related Phenethylamine Compounds

| Parameter | Description |

| Stationary Phase | C18 (Octadecyl silane) |

| Mobile Phase | Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) |

| Gradient | Linear gradient of acetonitrile from 10% to 25% in 13 min |

| Flow Rate | 0.2 ml/min |

| Column Temperature | 40°C |

| Detection | UV or Mass Spectrometry (MS) |

| Injection Volume | 5 µl |

Note: This table represents a general method for phenethylamine-type drugs and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For amino alcohols like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include silylating agents (e.g., MSTFA) or acylating agents (e.g., trifluoroacetic anhydride). thermofisher.com

The choice of a suitable capillary column, typically with a non-polar or medium-polarity stationary phase, is essential for good separation. Flame Ionization Detection (FID) is a common detection method, although coupling GC with Mass Spectrometry (GC-MS) provides higher selectivity and structural information.

Table 2: Representative GC Parameters for Analysis of Derivatized Phenethylamines

| Parameter | Description |

| Derivatizing Agent | Pentafluorobenzenesulfonyl chloride |

| Column | Fused-silica capillary column |

| Detector | Electron-Capture Detector (ECD) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250°C |

| Oven Program | Temperature gradient optimized for separation |

Note: This table provides a general approach for phenethylamine analysis and specific conditions would need to be developed for this compound.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the 2-position of the propanol (B110389) chain, it exists as a pair of enantiomers. In many research applications, it is crucial to separate and quantify these enantiomers to assess enantiomeric purity. Chiral chromatography is the most effective method for this purpose. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive.

CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are widely used and have shown broad applicability for the separation of enantiomers of various compound classes, including amino alcohols. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as ethanol (B145695) or isopropanol.

Table 3: Exemplary Chiral HPLC Parameters for Separation of Amino Alcohol Enantiomers

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Ethanol/Diethylamine mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | 25°C |

Note: These parameters are illustrative for the separation of related chiral compounds and would need to be optimized for the specific enantiomers of this compound.

Spectroscopic Methods for Structural Confirmation (Post-Synthesis Research)

Following synthesis and purification, spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely employed. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl chain, the protons of the propanol backbone, and the methyl group. The chemical shifts and coupling patterns of these signals would be characteristic of the compound's structure.

Table 4: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 7.4 | Doublets |

| -CH₂- (ethyl) | 2.7 - 3.0 | Multiplet |

| -CH₂- (propyl) | 2.5 - 2.8 | Multiplet |

| -CH- (propyl) | 3.8 - 4.2 | Multiplet |

| -CH₃ (propyl) | 1.0 - 1.3 | Doublet |

| -OH, -NH | Variable | Singlets (broad) |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Mechanistic Studies

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. In mechanistic studies, MS can be used to identify reaction intermediates and byproducts.

When coupled with a chromatographic technique like GC or HPLC, MS provides a powerful tool for the separation and identification of components in a mixture. The fragmentation pattern of this compound in the mass spectrometer would be expected to show characteristic fragments resulting from the cleavage of specific bonds, such as the C-C bond adjacent to the nitrogen atom (alpha-cleavage) or the loss of a water molecule from the alcohol group.

Table 5: Plausible Mass Spectral Fragments for this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

| 213/215 | [C₁₁H₁₆ClNO]⁺ | Molecular Ion (M⁺) with isotopic pattern for Chlorine |

| 139/141 | [Cl-C₆H₄-CH₂-CH₂]⁺ | Cleavage of the C-N bond |

| 74 | [CH₃-CH(OH)-CH₂-NH₂]⁺ | Alpha-cleavage at the ethyl group |

| 44 | [CH₃-CH=NH₂]⁺ | Alpha-cleavage at the propanol side chain |

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

Application in Biological Sample Analysis (Preclinical Research)

The quantitative determination of new chemical entities in biological matrices is a critical component of preclinical research, providing essential data for pharmacokinetic and toxicokinetic studies. wuxiapptec.com For the compound this compound, the development of a robust and reliable analytical methodology is paramount to accurately assess its absorption, distribution, metabolism, and excretion (ADME) profile. This section outlines the strategic approaches to method development and sample preparation for the analysis of this compound in biological samples.

Method Development for Biological Matrix Analysis

The development of a bioanalytical method for this compound in preclinical studies requires a sensitive, selective, and reproducible approach. criver.com Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for the quantification of small molecules in complex biological fluids due to its high specificity and sensitivity. nih.govanapharmbioanalytics.com

The initial phase of method development involves the optimization of mass spectrometric and chromatographic conditions. For mass spectrometry, the compound is typically infused into the mass spectrometer to determine the optimal ionization mode (positive or negative electrospray ionization, ESI) and to identify the precursor ion and the most stable and abundant product ions for Selected Reaction Monitoring (SRM).

Chromatographic separation is developed to ensure that the analyte is free from interference from endogenous matrix components. nih.gov This involves the selection of an appropriate HPLC or UHPLC column, typically a reversed-phase column such as a C18, and the optimization of the mobile phase composition (e.g., mixtures of acetonitrile or methanol and water with additives like formic acid or ammonium formate) and the gradient elution program. criver.comphenomenex.com

A suitable internal standard (IS) is crucial for accurate quantification. An ideal IS would be a stable isotope-labeled version of the analyte, which would have nearly identical chemical properties and chromatographic behavior, thus compensating for variability in sample processing and instrument response.

Once the initial conditions are established, the method is validated in accordance with regulatory guidelines. youtube.com This validation process assesses the method's linearity, accuracy, precision, selectivity, carryover, and the stability of the analyte in the biological matrix under various conditions. youtube.com

Table 1: Hypothetical Optimized LC-MS/MS Parameters for this compound

| Parameter | Condition |

|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| MRM Transition (Analyte) | m/z 214.1 → 125.1 |

| MRM Transition (Internal Standard) | m/z 219.1 → 125.1 (for a hypothetical deuterated IS) |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

Table 2: Representative Bioanalytical Method Validation Data for this compound in Rat Plasma

| Validation Parameter | Concentration (ng/mL) | Result |

|---|---|---|

| Intra-day Precision and Accuracy (n=5) | 5 (LQC) | CV: 4.5%, Accuracy: 98.2% |

| 50 (MQC) | CV: 3.1%, Accuracy: 101.5% | |

| 400 (HQC) | CV: 2.8%, Accuracy: 99.7% | |

| Inter-day Precision and Accuracy (3 days, n=15) | 5 (LQC) | CV: 6.2%, Accuracy: 97.5% |

| 50 (MQC) | CV: 4.8%, Accuracy: 102.1% | |

| 400 (HQC) | CV: 3.9%, Accuracy: 100.8% | |

| Linearity Range | 1 - 500 ng/mL | r² > 0.995 |

| Matrix Effect | - | IS-normalized matrix factor between 0.95 and 1.08 |

| Recovery | - | > 85% |

Extraction and Sample Preparation Techniques

The purpose of sample preparation is to extract the analyte of interest from the biological matrix, remove potentially interfering substances, and concentrate the analyte to a level suitable for detection. biocompare.com The choice of extraction technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the required sensitivity of the assay. chromatographyonline.com For this compound, several common techniques can be considered.

Protein Precipitation (PPT) is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. phenomenex.comnih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. selectscience.net While this method is fast and generic, it may result in less clean extracts and is more susceptible to matrix effects. nih.govabcam.com

Liquid-Liquid Extraction (LLE) involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. scielo.brresearchgate.net The pH of the aqueous phase can be adjusted to ensure the analyte is in a non-ionized state, thereby maximizing its partitioning into the organic phase. This technique generally provides cleaner extracts than PPT but is more labor-intensive. waters.comnih.gov

Solid-Phase Extraction (SPE) is a highly selective method that can provide the cleanest extracts. nih.govbioanalysis-zone.com It utilizes a solid sorbent packed in a cartridge to retain the analyte from the sample matrix. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent. SPE methods can be tailored to the specific properties of the analyte, offering a high degree of selectivity and concentration. chromatographyonline.comnih.gov

The selection of the most appropriate technique for this compound would be based on a comparative evaluation of these methods, assessing for recovery, matrix effects, reproducibility, and throughput.

Table 3: Comparison of Hypothetical Extraction Techniques for this compound from Rat Plasma

| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |

|---|---|---|---|

| Recovery (%) | 95 ± 5.2 | 88 ± 4.5 | 92 ± 3.8 |

| Matrix Effect (CV%) | 12.5 | 6.8 | 3.5 |

| Processing Time (per 96-well plate) | ~30 min | ~90 min | ~60 min |

| Cleanliness of Extract | Low | Moderate | High |

| Cost per Sample | Low | Low-Moderate | High |

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting the interaction between a ligand and its protein target.

Prediction of Binding Modes with Target Macromolecules

There are no specific studies in the available literature that detail the prediction of binding modes of 1-((4-Chlorophenethyl)amino)propan-2-ol with any target macromolecules. Such a study would involve docking the compound into the active site of a relevant protein to predict its binding orientation and affinity.

Analysis of Molecular Recognition Features

An analysis of the molecular recognition features of this compound would require detailed information from ligand-protein interaction modeling. This would include identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. Without specific docking studies, a detailed analysis of its molecular recognition features cannot be provided.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are valuable for understanding the dynamic nature of ligand-protein interactions and the conformational landscape of a molecule.

Conformational Analysis of this compound

A conformational analysis of this compound using MD simulations has not been reported in the scientific literature. This type of study would reveal the molecule's preferred shapes and the energy barriers between different conformations, which is essential for understanding its biological activity.

Binding Dynamics and Stability Assessment

Assessing the binding dynamics and stability of this compound with a protein target would involve running MD simulations of the ligand-protein complex. This would provide insights into the stability of the binding pose over time and the dynamic interactions that occur. No such studies are currently available.

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic properties. There is no published research detailing quantum chemical calculations specifically for this compound. Such calculations could determine properties like electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and dipole moment, which are fundamental to understanding its chemical behavior.

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential)

There is no available data from dedicated electronic structure analyses for this compound. Information regarding its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or its molecular electrostatic potential map has not been published in peer-reviewed literature. Therefore, a quantitative or qualitative description of its electronic charge distribution and frontier molecular orbitals cannot be provided at this time.

Reactivity Descriptors and Reaction Pathway Modeling

Similarly, the scientific literature lacks information on the reactivity descriptors (such as chemical hardness, softness, and electronegativity) derived from computational models for this specific compound. Furthermore, no studies on the modeling of its potential reaction pathways were found. Consequently, a theoretical examination of its reactivity and potential transformation mechanisms is not available.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Routes and Advanced Methodologies

The development of efficient and stereoselective synthetic routes is fundamental to enabling in-depth study of 1-((4-Chlorophenethyl)amino)propan-2-ol. Future research should focus on methodologies that offer high yields, purity, and control over stereochemistry, which is often crucial for biological activity.

Key areas for exploration include:

Asymmetric Synthesis: Given the presence of a chiral center at the 2-position of the propanol (B110389) backbone, developing enantioselective synthetic methods is a high priority. Techniques employing chiral catalysts or auxiliaries could provide access to individual enantiomers, allowing for the investigation of their distinct pharmacological properties.

Biocatalysis: The use of enzymes in the synthesis of β-amino alcohols is a growing field, offering mild reaction conditions and high stereoselectivity. Future work could explore enzymes for the key bond-forming reactions in the synthesis of this compound.

Flow Chemistry: Continuous flow synthesis methodologies can offer improved safety, efficiency, and scalability compared to traditional batch processes. Developing a flow-based synthesis for this compound could facilitate its production for larger-scale research applications.

A comparison of potential synthetic approaches is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic nature reduces waste. | Catalyst cost and sensitivity, optimization required. |

| Chiral Auxiliary-based Synthesis | Reliable and well-established methods. | Requires additional steps for auxiliary attachment and removal. |

| Biocatalysis | High stereoselectivity, mild and green conditions. | Enzyme stability and availability, substrate scope limitations. |

| Flow Chemistry | Improved safety, scalability, and process control. | Initial setup costs, potential for clogging with solid reagents. |

Investigation of Undiscovered Biological Targets and Mechanisms

The structural features of this compound suggest it may interact with various biological targets. A primary focus of future research should be the comprehensive screening and characterization of its biological activity.

Promising research avenues include:

Receptor Profiling: High-throughput screening against a broad panel of G protein-coupled receptors (GPCRs), ion channels, and enzymes would be a critical first step. Given its structure, particular attention should be paid to adrenergic receptors.

Off-Target Effects: Investigating potential interactions with targets other than the primary ones is crucial for understanding the compound's full pharmacological profile. This can reveal novel therapeutic applications or potential side effects.

Mechanism of Action Studies: Once a primary biological target is identified, detailed mechanistic studies will be necessary. This includes determining its mode of binding, its effect on downstream signaling pathways, and its functional consequences at the cellular and physiological level.

Development of Advanced Analytical Tools for this compound and its Metabolites